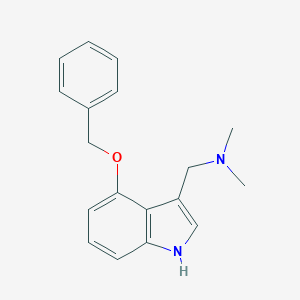

4-Benzyloxygramine

Description

BenchChem offers high-quality 4-Benzyloxygramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxygramine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLFSJBPYZCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543982 | |

| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13523-95-0 | |

| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Benzyloxygramine from 4-Benzyloxyindole

Abstract

This technical guide details the regiospecific synthesis of 4-benzyloxygramine (3-(dimethylaminomethyl)-4-(benzyloxy)indole) via the Mannich reaction. As a critical intermediate in the synthesis of tryptamine-based pharmaceuticals (including psilocybin and psilocin analogs), the quality of this precursor directly dictates downstream yield and purity. This document provides a self-validating experimental protocol, mechanistic insights into C3-selective aminomethylation, and strategies to mitigate common side reactions such as dimerization or polymerization.

Introduction & Retrosynthetic Analysis

4-Benzyloxygramine serves as a versatile scaffold for accessing C4-oxygenated tryptamines. The 4-benzyloxy group acts as a robust protecting group for the phenol moiety, stable under basic conditions but removable via catalytic hydrogenation.

The synthesis relies on the Mannich Reaction , utilizing the high nucleophilicity of the indole C3 position.

Retrosynthetic Logic

-

Target: 4-Benzyloxygramine[1]

-

Disconnection: C3–C(sp3) bond.

-

Synthons:

-

Nucleophile: 4-Benzyloxyindole (activated aromatic system).

-

Electrophile:

-Dimethylmethyleneiminium ion (generated in situ).

-

Mechanism of Action

The reaction proceeds through an Electrophilic Aromatic Substitution (EAS) .

-

Iminium Formation: Formaldehyde condenses with dimethylamine in acidic media to form the highly electrophilic iminium ion.

-

Nucleophilic Attack: The indole ring, activated by the nitrogen lone pair and the 4-alkoxy substituent, attacks the iminium ion at the C3 position.

-

Note: The C4-benzyloxy group exerts a steric influence but also electronically activates the C3 position via resonance (+M effect), making C3 significantly more reactive than C2.

-

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the gramine salt.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow of the Mannich reaction for gramine synthesis.

Experimental Protocol

Safety Warning: Indoles can be sensitive to light and air. Formaldehyde and dimethylamine are toxic and potential carcinogens. Work in a well-ventilated fume hood.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 4-Benzyloxyindole | 1.0 | Substrate | Solid, store at 4°C. |

| Formaldehyde (37% aq) | 1.1 - 1.2 | Electrophile Source | Excess ensures conversion. |

| Dimethylamine (40% aq) | 1.2 - 1.5 | Amine Source | Excess prevents dimerization. |

| Glacial Acetic Acid | Solvent | Solvent/Catalyst | Promotes iminium formation. |

Step-by-Step Methodology

Step 1: Reaction Setup[2]

-

Charge a round-bottom flask with glacial acetic acid (10 mL per gram of indole).

-

Cool the solvent to 10°C in a water/ice bath.

-

Add 40% aqueous dimethylamine (1.5 equiv) dropwise. Exothermic reaction—maintain temperature < 20°C.

-

Add 37% aqueous formaldehyde (1.2 equiv) dropwise. Stir for 10 minutes to ensure iminium formation.

Step 2: Indole Addition

-

Add 4-benzyloxyindole (1.0 equiv) slowly to the reaction mixture. The indole may not dissolve immediately but will go into solution as the reaction proceeds.

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

Stirring: Maintain vigorous stirring. Reaction time is typically 2–4 hours .

Step 3: Monitoring (Self-Validation)

-

TLC System: DCM:MeOH:NH₄OH (90:9:1).

-

Visualization: UV (254 nm) and Ehrlich’s Reagent (turns purple/blue).

-

Endpoint: Disappearance of the starting indole spot (Rf ~0.8) and appearance of the polar gramine spot (Rf ~0.3).

Step 4: Workup & Isolation[3]

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Basification: Slowly add 20% NaOH or NH₄OH with stirring until pH > 10.

-

Critical: The gramine free base will precipitate as a solid or oil.

-

-

Extraction (if oil forms): Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Filtration (if solid forms): Filter the precipitate, wash copiously with water to remove residual amine/formaldehyde.

Step 5: Purification

-

Recrystallization: Dissolve crude solid in minimal hot Acetone or Ethanol . Add cold water dropwise until turbid. Cool to 4°C.

-

Yield: Typical yields range from 75% to 85% .

Process Optimization & Troubleshooting

Controlling Side Reactions

The primary competitor in this reaction is the formation of bis(indolyl)methane (dimer), which occurs if the amine concentration is too low or the temperature is too high.

Workflow Logic (Graphviz)

Figure 2: Operational workflow and critical control points.

Expert Insights

-

Regiospecificity: The 4-benzyloxy group is bulky. While it activates the ring, it can sterically hinder the C3 position slightly compared to a 4-methoxy group. If conversion is slow, do not heat above 40°C, as this promotes polymerization. Instead, increase the reaction time.

-

Stability: 4-Benzyloxygramine is prone to "de-amination" (loss of dimethylamine) to form a vinyl indole (quinone methide type intermediate) if heated in the absence of a nucleophile. Always store the purified product at -20°C under inert gas.

-

Solubility: Unlike simple gramine, the benzyloxy variant is quite lipophilic. If the product oils out during basification, scratching the flask wall with a glass rod or seeding with a crystal is often necessary to induce solidification.

Characterization Data (Expected)

-

1H NMR (CDCl3, 400 MHz):

- 2.30 (s, 6H, N(CH3)2)

- 3.75 (s, 2H, Ar-CH2-N)

- 5.20 (s, 2H, O-CH2-Ph)

- 6.60–7.50 (m, Aromatic protons)

- 8.10 (br s, 1H, NH)

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 138–140°C (varies slightly with solvent).

References

-

Mannich Reaction of Indoles

-

Synthesis of 4-Substituted Indoles

-

Gramine Chemistry & Stability

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cache.kzoo.edu [cache.kzoo.edu]

- 4. rsc.org [rsc.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Strategic deployment of 4-Benzyloxygramine in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxygramine stands as a pivotal yet often under-recognized intermediate in the synthesis of complex indole alkaloids and pharmacologically active agents. Its unique structural architecture, featuring a protected hydroxyl group at the 4-position and a reactive dimethylaminomethyl moiety at the 3-position, offers a versatile platform for the strategic elaboration of the indole scaffold. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 4-benzyloxygramine, with a particular focus on its role as a precursor to serotonin receptor agonists and other neurologically active compounds. Detailed experimental protocols, mechanistic insights, and a discussion of its strategic advantages in multistep synthesis are presented to empower researchers in the fields of medicinal chemistry and organic synthesis.

Introduction: The Strategic Advantage of 4-Benzyloxygramine

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring, particularly at the 4- and 3-positions, is crucial for modulating biological activity. 4-Benzyloxygramine emerges as a key player in this context, offering two distinct points for chemical manipulation:

-

The Benzyloxy Group at C-4: This moiety serves as a protecting group for the 4-hydroxyl functionality, which is a common feature in many tryptamine-based psychoactive compounds and serotonin receptor agonists. The benzyl group is stable under a range of reaction conditions and can be selectively removed in the later stages of a synthesis.[2]

-

The Gramine Side Chain at C-3: The dimethylaminomethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of side chains at the 3-position, most notably the ethylamine moiety characteristic of tryptamines.

This dual functionality makes 4-benzyloxygramine a highly valuable building block for the convergent synthesis of complex molecules, allowing for the independent and strategic modification of both the C-4 substituent and the C-3 side chain.

Synthesis of 4-Benzyloxygramine: A Two-Step Approach

The preparation of 4-benzyloxygramine is typically achieved in a two-step sequence starting from the commercially available 6-benzyloxy-2-nitrotoluene.

Step 1: Synthesis of 4-Benzyloxyindole

The initial and crucial step is the synthesis of the precursor, 4-benzyloxyindole. An efficient and scalable method involves the condensation of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine, followed by reductive cyclization.[3]

Experimental Protocol: Synthesis of 4-Benzyloxyindole [3]

-

Reaction Setup: To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add N,N-dimethylformamide dimethyl acetal (0.84 mol) and pyrrolidine (0.84 mol).

-

Reaction Conditions: Heat the solution at reflux (110°C) for 3 hours under a nitrogen atmosphere.

-

Work-up and Isolation: After cooling to room temperature, remove the volatile components under reduced pressure. The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.60 L). The solution is concentrated and cooled to 5°C to induce crystallization. The resulting (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene is collected by filtration.

-

Reductive Cyclization: The intermediate is dissolved in a mixture of THF (1 L) and methanol (1 L). Raney nickel (10 mL) is added, followed by the careful addition of 85% hydrazine hydrate (0.75 mol) in portions, maintaining the temperature between 45 and 50°C.

-

Purification: After the reaction is complete, the catalyst is removed by filtration through Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford 4-benzyloxyindole as a white solid.

Step 2: The Mannich Reaction - Installation of the Gramine Moiety

With 4-benzyloxyindole in hand, the characteristic dimethylaminomethyl group is introduced at the 3-position via the Mannich reaction. This reaction involves the condensation of the indole with formaldehyde and dimethylamine in a suitable solvent, typically glacial acetic acid.[4][5]

Experimental Protocol: Synthesis of 4-Benzyloxygramine (General Procedure) [5]

-

Reaction Setup: In a flask, dissolve 4-benzyloxyindole in glacial acetic acid.

-

Reagent Addition: Cool the solution and add an aqueous solution of dimethylamine, followed by the addition of an aqueous solution of formaldehyde with stirring.

-

Reaction Conditions: Allow the reaction mixture to stir at room temperature for a specified period (typically 1-2 hours), monitoring the progress by TLC.

-

Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with water until neutral, and dry. The crude 4-benzyloxygramine can be further purified by recrystallization.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 4-benzyloxygramine hinges on the reactivity of its gramine side chain. The dimethylamino group is a good leaving group, especially after quaternization, making the benzylic carbon at the 3-position susceptible to nucleophilic attack.

Nucleophilic Displacement of the Dimethylamine Moiety

The displacement of the dimethylamino group is the cornerstone of 4-benzyloxygramine's role as a synthetic intermediate. This transformation allows for the introduction of a wide array of functional groups at the C-3 position of the indole ring.

The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the methylene carbon of the gramine side chain, displacing dimethylamine.[6] The efficiency of this reaction is often enhanced by the in situ formation of a quaternary ammonium salt by adding an alkyl halide, such as methyl iodide, which converts the dimethylamino group into a better leaving group (trimethylamine).

Caption: General mechanism for the nucleophilic displacement of the dimethylamino group from 4-benzyloxygramine.

Application in the Synthesis of Serotonin Receptor Agonists

4-Benzyloxygramine is a valuable precursor for the synthesis of various serotonin receptor agonists, a class of drugs with applications in treating migraines and psychiatric disorders. Its structure provides a direct route to 4-hydroxy-substituted tryptamines, which are often the pharmacologically active compounds.

Case Study: Synthesis of 4-Hydroxy-N-isopropyltryptamine

A practical application of a 4-benzyloxyindole derivative that highlights the synthetic utility analogous to 4-benzyloxygramine is the synthesis of 4-hydroxy-N-isopropyltryptamine.[7] While this specific synthesis proceeds through an indoleglyoxylamide intermediate, the underlying strategy of building the side chain at C-3 and subsequent deprotection at C-4 is directly relevant.

The synthesis of tryptamines from gramines is a classic transformation. The gramine is typically treated with a cyanide source (e.g., KCN) to form the corresponding indole-3-acetonitrile. Subsequent reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), affords the desired tryptamine.

Caption: Synthetic pathway from 4-benzyloxygramine to 4-hydroxytryptamines.

Deprotection of the Benzyloxy Group

The final step in the synthesis of many 4-hydroxyindole derivatives is the removal of the benzyl protecting group. Catalytic hydrogenation is the most common and efficient method for this deprotection.[8]

Experimental Protocol: Debenzylation via Catalytic Hydrogenation (General Procedure) [7]

-

Reaction Setup: Dissolve the 4-benzyloxytryptamine derivative in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Reaction Conditions: Stir the mixture under an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the deprotected 4-hydroxytryptamine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 4-Benzyloxyindole | C₁₅H₁₃NO | 223.27 | Reductive cyclization |

| 4-Benzyloxygramine | C₁₈H₂₀N₂O | 280.37 | Mannich reaction |

| 4-Hydroxytryptamine | C₁₀H₁₂N₂O | 176.22 | Deprotection |

Conclusion

4-Benzyloxygramine serves as a strategically important and versatile intermediate in organic synthesis. Its ability to act as a masked 4-hydroxyindole while providing a reactive handle at the 3-position allows for the efficient and controlled construction of complex indole alkaloids and pharmacologically active molecules. The synthetic routes and protocols detailed in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize 4-benzyloxygramine in their synthetic endeavors, particularly in the pursuit of novel serotonin receptor agonists and other neurologically active compounds.

References

-

Arkivoc. (n.d.). Mannich reactions of activated 4,6-dimethoxyindoles. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. Retrieved from [Link]

-

CACHE. (n.d.). Synthesis of 4-Benzloxyindole by Condensation with Dimethylformamide Dimethyl Acetal Followed by Reduction and Optimization of a Novel Indole Synthesis with a Model System. Retrieved from [Link]

-

European Patent Office. (2012, August 27). AN IMPROVED PROCESS FOR PREPARATION OF ZOLMITRIPTAN. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 4-substituted benzylamine derivatives as beta-tryptase inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis methods and intermediates for the manufacture of rizatriptan.

- Google Patents. (n.d.). Synthesis intermediates useful for preparing zolmitriptan.

-

University College London. (n.d.). mechanisms of nucleophilic substitution. Retrieved from [Link]

- Google Patents. (n.d.). Manufacturing method of sumatriptan.

-

LOCKSS. (n.d.). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Gram‐Scale Synthesis of Tryptamine 4 aa. b) Synthesis of 15‐Lipoxygenase Inhibitor 10. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). A highly efficient route for synthesis of N-hydroxymethyl sumatriptan and sumatriptan dimer: Impurity C and H of anti-migraine d. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for preparation of zolmitriptan.

-

Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan. Retrieved from [Link]

-

Brunel University Research Archive. (n.d.). a study of the mannich reaction with. Retrieved from [Link]

-

PubMed Central. (2022, July 5). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of rizatriptan benzoate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Naratriptan using new intermediate N-Benzyl-N-Methyl Ethenesulfonamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]

-

European Patent Office. (2012, August 27). AN IMPROVED PROCESS FOR PREPARATION OF ZOLMITRIPTAN. Retrieved from [Link]

-

Acta Crystallographica Section E. (n.d.). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Retrieved from [Link]

-

Arkivoc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

-

TREA. (2009, March 5). Process for the Large Scale Production of Rizatriptan Benzoate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014, December 5). SYNTHESIS PLANNING OF POTENT ANTIMIGRAINE DRUG 'SUMATRIPTAN' USING RETROSYNTHETIC ANALYSIS. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of rizatriptan benzoate.

-

PubMed Central. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Retrieved from [Link]

-

European Patent Office. (2010, December 1). A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN. Retrieved from [Link]

- Google Patents. (n.d.). Manufacturing method of sumatriptan.

-

PubMed Central. (n.d.). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Retrieved from [Link]

-

Lookchem. (n.d.). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)-1-methyl-1H-indole | 13523-93-8 | Benchchem [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 6. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.org [mdpi.org]

Protecting Group Strategies for 4-Hydroxyindoles: A Technical Guide

Part 1: Strategic Analysis & The Core Challenge

The 4-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for serotonergic modulators (e.g., Psilocin/Psilocybin analogs), kinase inhibitors, and antiviral agents. However, it presents a unique synthetic paradox: it is electronically hyper-active yet structurally vulnerable.

The Instability Mechanism: Quinone Imine Formation

Unlike 5- or 6-hydroxyindoles, the 4-hydroxy isomer possesses a direct conjugation pathway between the indole nitrogen lone pair and the C4-oxygen. Upon exposure to air or mild oxidants under basic conditions, the free phenol oxidizes rapidly to form an ortho-quinone imine species (or para-quinone imine tautomer). This electrophilic intermediate undergoes rapid oligomerization, resulting in the characteristic insoluble black "melanin-like" polymers often observed in failed reactions.

Immediate Protection Rule: 4-Hydroxyindole should never be stored in its free phenolic form for extended periods. Protection must occur immediately following synthesis or purchase.

The Regioselectivity Dilemma (N1 vs. O4)

The primary challenge in protecting 4-hydroxyindole is distinguishing between the N1-indole proton and the C4-phenolic proton.

-

C4-OH (

): More acidic, harder nucleophile (localized charge). -

N1-H (

): Less acidic, softer nucleophile (delocalized charge).

Strategic Imperative: To achieve exclusive O-protection, one must utilize the

Part 2: Decision Matrix & Protecting Group Selection

The choice of protecting group (PG) dictates the viability of downstream chemistry.[1][2]

| PG Class | Specific Group | Stability Profile | Deprotection | Strategic Use Case |

| Ether | Benzyl (Bn) | High (Acid/Base/Redox stable) | Hydrogenolysis ( | The Gold Standard. Used when the indole core must survive lithiation or harsh coupling. |

| Silyl | TIPS | High (Base stable, Acid resistant) | Fluoride ( | Best for steric shielding of C3; prevents N-silylation due to bulk. |

| Silyl | TBS | Moderate | Fluoride ( | Good for temporary masking; less stable than TIPS to lithiation. |

| Ester | Acetyl (Ac) | Low (Base labile) | Mild Base ( | Transient. Used specifically to prevent C4-OH interference during oxalyl chloride acylations (e.g., Speeter-Anthony procedure). |

| Acetal | MOM / SEM | High (Base stable) | Acid ( | Directed Metalation. The oxygen coordinates Li, directing lithiation to C3. |

Visualization: PG Selection Logic

Figure 1: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective O-Benzylation (The Standard)

Target: 4-(Benzyloxy)-1H-indole

Rationale: This protocol utilizes the

Materials:

-

4-Hydroxyindole (1.0 equiv)

-

Benzyl Bromide (1.1 equiv)

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 4-hydroxyindole and anhydrous DMF under Argon atmosphere.

-

Deprotection: Add

in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The solution may darken slightly; this is normal. -

Addition: Add Benzyl Bromide dropwise via syringe over 5 minutes.

-

Reaction: Stir at RT for 2–4 hours.

-

Process Control (TLC): Elute in 30% EtOAc/Hexanes. Product

~0.6; Starting Material

-

-

Workup: Pour mixture into ice-water (5x reaction volume). The product typically precipitates.

-

Isolation: Filter the solid. Wash with water to remove residual DMF. Recrystallize from EtOH or Toluene if necessary.

Self-Validating Check:

-

1H NMR (

): Look for the disappearance of the broad phenolic -OH singlet (~8.5 ppm). The Indole -NH broad singlet (~8.1 ppm) must remain. If the NH peak is gone, you have over-alkylated (N,O-dibenzyl).

Protocol B: Silylation (TBS/TIPS)

Target: 4-((Triisopropylsilyl)oxy)-1H-indole

Rationale: Silyl groups are bulky.[1][2] While

Materials:

-

4-Hydroxyindole (1.0 equiv)

-

TIPS-Cl (1.1 equiv) or TBS-Cl (1.1 equiv)

-

Imidazole (2.5 equiv)

-

DCM (Dichloromethane) or DMF

Step-by-Step:

-

Setup: Dissolve 4-hydroxyindole and imidazole in DCM (0.2 M).

-

Addition: Add Silyl Chloride dropwise at

. -

Reaction: Warm to RT and stir. TBS takes ~1-2 hours; TIPS may require 12+ hours or mild heating (

) due to steric bulk. -

Workup: Dilute with DCM, wash with water and brine.

-

Critical Note: Do not use acidic washes (like 1M HCl) with TBS, as it may hydrolyze. TIPS is stable to mild acid washes.[2]

-

Protocol C: Deprotection Strategies

Method 1: Catalytic Hydrogenolysis (For Benzyl)

-

Conditions:

(1 atm), 10% Pd/C (10 wt%), EtOH/EtOAc. -

Mechanism: Heterogeneous catalysis cleaves the benzylic C-O bond.

-

Risk: 4-Hydroxyindoles are electron-rich and can poison the catalyst or undergo ring reduction (over-reduction to indoline).

-

Optimization: If reaction stalls, add 1.0 equiv of Ammonium Formate as a hydrogen transfer source, or switch to Pearlman’s Catalyst (

).

Method 2: Lewis Acid Cleavage (For Benzyl - Non-Reductive)

-

Conditions:

(1M in DCM), -

Rationale: Used when the molecule contains alkenes (e.g., lysergic acid derivatives) that would be reduced by hydrogenation.

-

Mechanism: Boron coordinates to the ether oxygen, facilitating nucleophilic attack by chloride on the benzyl methylene.

Part 4: Troubleshooting & Mechanistic Visualization

The Oxidation Pathway (Why reactions fail)

If your reaction turns black and yields drop, you likely generated the quinone imine. This happens if the base is too strong in the presence of oxygen, or if the deprotection is performed without antioxidants (like Ascorbic acid) during workup.

Figure 2: The oxidative degradation pathway of free 4-hydroxyindole.

Analytical Data Reference Table

| Compound | 1H NMR Diagnostic Signal (CDCl3) | TLC Behavior (Vanillin Stain) |

| 4-Hydroxyindole | Dark Blue/Grey | |

| 4-Benzyloxyindole | Bright Purple/Blue | |

| 4-TBS-indole | Faint Blue |

References

-

Hofmann, A., et al. (1959). "Psilocybin and Psilocin, two psychotropic components of the Mexican intoxicating fungus." Helvetica Chimica Acta. (Foundational work establishing the 4-hydroxyindole stability issues).

-

Shirota, O., et al. (2003). "Concise Large-Scale Synthesis of Psilocin and Psilocybin." Journal of Natural Products. (Establishes the O-benzylation and O-acetylation protocols).

-

Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Discusses the pharmacological necessity of the 4-substituent).

-

Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[3] (General reference for stability profiles of Benzyl and Silyl ethers).

-

Blair, J. B., et al. (2011). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives." PMC. (Discusses Lewis acid vs Hydrogenolysis strategies).

Sources

Mechanism of the Mannich Reaction with Indole Derivatives

Executive Summary

The Mannich reaction applied to indole derivatives serves as a cornerstone in the synthesis of tryptamines, gramine derivatives, and complex alkaloids. For drug development professionals, mastering this reaction is not merely about alkylation; it is about installing a versatile synthetic handle that can be displaced, reduced, or eliminated to access diverse pharmacophores. This guide deconstructs the mechanistic pathways, regioselectivity drivers, and operational protocols required to utilize this reaction with high precision.

Part 1: Mechanistic Fundamentals

The Electrophilic Species

The reaction is a three-component condensation involving an indole (nucleophile), a non-enolizable aldehyde (usually formaldehyde), and a secondary amine (usually dimethylamine).

The driving force is the formation of the iminium ion , a potent electrophile. In the classic protocol using acetic acid (HOAc), the acid serves two roles:

-

Protonation of the aminal or hemiaminal intermediate formed between the amine and aldehyde.

-

Catalysis of water elimination to generate the iminium species.

The Regioselectivity Logic (C3 vs. N1)

Indole is an electron-rich heterocycle. The pyrrole ring's nitrogen lone pair participates in the aromatic sextet, rendering the ring highly nucleophilic.

-

C3 Selectivity (Thermodynamic & Kinetic Preference): The C3 position is the preferred site for electrophilic attack. Attack at C3 preserves the aromaticity of the benzene ring in the transition state (unlike C2 attack) and allows the nitrogen lone pair to stabilize the intermediate cation (iminium-like resonance).

-

N1 Selectivity: Direct N-alkylation is generally disfavored under acidic Mannich conditions but can occur if the C3 position is blocked or under specific basic conditions where the indole anion is the nucleophile.

Visualization: Core Pathway

The following diagram illustrates the standard acidic mechanism leading to Gramine derivatives.

Figure 1: The stepwise formation of the iminium electrophile followed by C3-selective attack by the indole nucleus.

Part 2: Advanced Methodologies

The "Synthetic Handle" Concept (Retro-Mannich)

One of the most valuable aspects of indole Mannich bases (like Gramine) in drug discovery is their ability to act as alkylating agents themselves. The amino group is a leaving group.

-

Mechanism: Quaternization of the amine (e.g., with MeI) or protonation makes it a facile leaving group.

-

Elimination-Addition: The molecule eliminates the amine to form a highly reactive vinyl indole (aza-fulvene-like intermediate), which is then trapped by nucleophiles (CN⁻, malonates, nitroalkanes). This is the standard route to Tryptophan analogs.

Eschenmoser’s Salt: The High-Efficiency Route

For acid-sensitive substrates or when higher yields are required without polymerization side-products, pre-formed iminium salts are superior.

-

Reagent: Dimethyl(methylene)ammonium iodide (Eschenmoser’s Salt).[1][2][3]

-

Advantage: Bypasses the equilibrium-limited formation of the iminium ion. The reaction is irreversible and rapid.

Asymmetric Catalysis

Modern drug development often requires chiral centers at the

-

Role of CPA: The catalyst forms a hydrogen-bond bridge between the imine (electrophile) and the indole (nucleophile), creating a chiral pocket that dictates facial selectivity during the C-C bond formation.

Part 3: Experimental Protocols

Protocol A: Classic Synthesis of Gramine (Acetic Acid Route)

Best for: Robust substrates, large-scale preparation of simple intermediates.

Reagents:

-

Indole (8.6 mmol)[4]

-

Dimethylamine (40% aq.[4] solution, 3.0 mL)

-

Formaldehyde (35% aq.[4] solution, 2.0 mL)

-

Glacial Acetic Acid (20 mL)

Step-by-Step:

-

Dissolution: In a 50 mL round-bottom flask, dissolve the indole in glacial acetic acid. Note: The reaction is exothermic; ensure temperature monitoring.

-

Amine Addition: Add the dimethylamine solution slowly. The mixture will warm up; cool to ~30°C if it exceeds 45°C to prevent polymerization.

-

Aldehyde Addition: Add the formaldehyde solution dropwise with vigorous stirring.

-

Reaction: Stir at room temperature for 60 minutes.

-

Self-Validation: Monitor by TLC (Silica, 10% MeOH/DCM). Indole spot (

) should disappear; basic product spot stays at baseline unless amine-treated silica is used.

-

-

Quench: Pour the reaction mixture onto 100g of crushed ice.

-

Neutralization: Slowly add 50% NaOH solution until pH ~10. A white precipitate (Gramine) will form.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

-

Expected Yield: 85-95%.

-

Characterization: MP 133-134°C.

H NMR (CDCl

-

Protocol B: Eschenmoser’s Salt Method

Best for: Acid-sensitive indoles, installing complex amine chains.

Reagents:

-

Indole derivative (1.0 eq)

-

Eschenmoser’s Salt (1.1 eq)

-

Dichloromethane (DCM) or Acetonitrile (anhydrous)

Step-by-Step:

-

Suspension: Suspend Eschenmoser’s salt in anhydrous DCM under Nitrogen atmosphere.

-

Addition: Add the indole derivative in one portion.

-

Reaction: Stir at room temperature. The suspension usually clears as the indole reacts and the soluble product forms.

-

Time: 1–4 hours.

-

-

Workup: Partition between DCM and saturated NaHCO

. Dry organic layer (

Part 4: Comparative Data & Optimization

The following table summarizes the operational windows for different Mannich variations.

| Parameter | Classic (HOAc) | Eschenmoser's Salt | CPA Catalyzed (Asymmetric) |

| Active Species | In-situ Iminium | Pre-formed Iminium | H-Bonded Iminium Pair |

| pH Condition | Acidic (pH < 4) | Neutral / Mildly Basic | Mildly Acidic |

| Temp Range | 25°C – 60°C | 0°C – 25°C | -78°C – 0°C |

| Main Side Product | Bis-indolyl methane | N-alkylation (rare) | Racemic background |

| Typical Yield | 80-95% | >95% | 70-90% (high ee) |

| Cost | Low | High | Very High (Catalyst) |

Troubleshooting Guide

-

Bis-indolyl Methane Formation:

-

Cause: Excess indole or insufficient amine/formaldehyde ratio. The product eliminates the amine and reacts with a second indole molecule.

-

Fix: Use a slight excess of amine/formaldehyde (1.2 eq). Ensure the reaction is not heated excessively.

-

-

N-Alkylation:

-

Cause: Highly acidic conditions blocking C3, or presence of strong bases.

-

Fix: Switch to the Eschenmoser salt protocol in a non-polar solvent (DCM) to favor C3 kinetics.

-

-

Product Instability:

-

Insight: Free base Mannich products can degrade via retro-Mannich pathways.

-

Fix: Store as the hydrochloride or oxalate salt for long-term stability.

-

Part 5: References

-

Mechanism of the Mannich Reaction. Organic Chemistry Portal. [Link][5]

-

Eschenmoser's Salt in Organic Synthesis. Wikipedia / Chemical Data. [Link][2]

-

Synthesis of Gramine Derivatives. National Institutes of Health (PMC). [Link]

-

Chiral Phosphoric Acid Catalyzed Asymmetric Mannich Reaction. RSC Catalysis Science & Technology. [Link]

-

Indole Reactivity and Regioselectivity. ChemTube3D (University of Liverpool). [Link]

Sources

Structural Elucidation of 4-Benzyloxygramine by X-ray Crystallography

Executive Summary

The structural elucidation of 4-Benzyloxygramine (4-BOG) represents a critical checkpoint in the synthesis of serotonin receptor antagonists and complex indole alkaloids. Unlike the parent compound gramine, the introduction of a bulky benzyloxy group at the C4 position introduces significant steric hindrance and alters the electronic landscape of the indole ring. This guide provides a definitive protocol for the crystallographic characterization of 4-BOG, addressing specific challenges such as the flexibility of the dimethylaminomethyl tail and the rotational freedom of the benzyloxy ether linkage.

Chemical Context & Significance

Gramine (3-(dimethylaminomethyl)indole) is a ubiquitous synthetic intermediate. The derivatization at the 4-position is pharmacologically pivotal because it mimics the substitution pattern found in psilocybin and other tryptamines.

-

Steric Influence: The 4-benzyloxy group forces the dimethylaminomethyl side chain out of the indole plane, potentially locking the molecule into a bioactive conformation different from unsubstituted gramine.

-

Electronic Effects: The electron-donating alkoxy group at C4 increases the electron density of the indole ring, affecting

-stacking interactions in the crystal lattice.

Crystal Growth Strategy

Obtaining diffraction-quality crystals of gramine derivatives is notoriously difficult due to the rotational freedom of the exocyclic amine, which often leads to oil formation or twinning.

Optimized Crystallization Protocol

Based on the solubility profiles of similar indole alkaloids (e.g., 4-benzyloxybenzoic acid derivatives), a Binary Solvent Vapor Diffusion method is superior to simple evaporation.

Reagents:

-

Solute: Crude 4-Benzyloxygramine (purity >98% by HPLC).

-

Solvent (Good): Ethyl Acetate or Ethanol (Polarity matches the amine).

-

Antisolvent (Poor): n-Hexane or Pentane (Induces precipitation).

Step-by-Step Procedure:

-

Dissolution: Dissolve 20 mg of 4-BOG in 2 mL of Ethyl Acetate. Sonicate for 30 seconds to ensure complete dissolution. Filter through a 0.22

m PTFE syringe filter into a small inner vial (GC vial). -

Setup: Place the open inner vial inside a larger jar (20 mL scintillation vial) containing 4 mL of n-Hexane.

-

Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

-

Observation: Vapor diffusion of hexane into the ethyl acetate will slowly increase supersaturation. Prismatic crystals typically appear within 48–72 hours.

Expert Insight: If the amine tail causes disorder, converting the free base to a hydrochloride or picrate salt often rigidifies the lattice, facilitating better diffraction.

Data Acquisition & Crystallographic Parameters

Once a crystal (approx.[1][2][3][4][5]

Instrument Configuration

| Parameter | Setting | Rationale |

| Source | Mo K | Preferred for organic small molecules; reduces absorption compared to Cu sources. |

| Temperature | 100 K (Cryostream) | Critical. Freezes the rotation of the dimethylamino group and reduces thermal parameters ( |

| Detector Distance | 50–60 mm | Balances resolution (up to 0.75 Å) and spot separation. |

| Scan Type | Ensures 100% completeness and high redundancy for accurate intensity measurement. |

Structural Solution & Refinement Workflow

The solution process for 4-BOG often encounters the "phase problem" complicated by the pseudo-symmetry of the benzyl ring.

The Computational Pipeline (DOT Visualization)

The following diagram outlines the logical flow from raw frames to the final CIF (Crystallographic Information File), highlighting the specific software modules (SHELXT/SHELXL) used in modern refinement.

Figure 1: Standard crystallographic workflow for small molecule elucidation.

Refinement Nuances for 4-BOG

-

Hydrogen Placement:

-

Aromatic H: Place geometrically (C-H = 0.95 Å) and refine using a riding model.

-

Amine H: The indole N-H is critical for hydrogen bonding. Locate it in the Difference Fourier Map (

) rather than placing it geometrically. This confirms the tautomeric state.

-

-

Disorder Handling: The benzyloxy chain often exhibits conformational disorder. If the thermal ellipsoids for the benzyl carbons are elongated, apply a split-position model (PART 1 / PART 2) and restrain bond lengths (DFIX) and thermal parameters (SIMU/DELU).

Structural Analysis & Molecular Logic

Upon solving the structure, the analysis focuses on the intermolecular forces that stabilize the crystal packing.

Conformation and Planarity

-

Indole Core: The bicyclic system should be essentially planar (RMS deviation < 0.02 Å).

-

Benzyloxy Twist: The C4-O-CH2-Ph torsion angle is the defining feature. In similar structures (e.g., 4-benzyloxybenzoic acid), this angle is often anti-periplanar (~170–180°) to minimize steric clash with the C3-substituent, but the bulky gramine tail may force a gauche conformation.

Intermolecular Interactions

The crystal lattice is governed by a hierarchy of forces, visualized below:

Figure 2: Hierarchy of intermolecular forces stabilizing the 4-BOG lattice.

-

N-H...N Hydrogen Bonds: In the free base, the indole N-H typically acts as a donor. If the dimethylamino group is accessible, an intermolecular

bond forms infinite chains. -

-

Data Presentation Standards

When reporting the structure, summarize the essential crystal data in a standardized table format.

Table 1: Representative Crystal Data Parameters (Template)

| Property | Value (Example Range) |

| Empirical Formula | |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | |

| Unit Cell Dimensions | |

| Volume ( | ~1000–1200 ų |

| Z | 4 |

| Density ( | ~1.2–1.3 g/cm³ |

| Goodness-of-Fit (GoF) | 1.0–1.1 |

| Final R Indices ( |

References

-

Synthesis and Characterization of Gramine Derivatives: Zhang, X., et al. (2020). Bioactivity-guided synthesis of gramine derivatives.[6] Journal of Asian Natural Products Research.

-

Crystallization of Indole Analogs: Surov, A. O., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega.

-

Structural Behavior of 4-Benzyloxy Group: Garden, S. J., et al. (2014). Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one. Acta Crystallographica Section E.

-

SHELX Refinement Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

-

CheckCIF Validation Service: International Union of Crystallography (IUCr). CheckCIF/PLATON Validation.

Sources

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Palladium-Mediated Functionalization and Deprotection of 4-Benzyloxygramine

Executive Summary

4-Benzyloxygramine (3-(dimethylaminomethyl)-4-benzyloxyindole) is a pivotal intermediate in the synthesis of psychoactive tryptamines, including psilocybin and psilocin analogs. While classically utilized as a Mannich base for nucleophilic substitutions (e.g., with cyanide to form nitriles), the application of Palladium (Pd) catalysis opens two distinct, high-value synthetic pathways:

-

Homogeneous Catalysis (C-C Bond Formation): Utilizing the gramine moiety as a "pseudo-halide" via quaternary ammonium salt activation to access 3-benzylindoles or homologated esters via Suzuki-Miyaura coupling or Carbonylation.

-

Heterogeneous Catalysis (Deprotection): The regioselective hydrogenolysis of the O-benzyl ether to unmask the 4-hydroxy pharmacophore essential for 5-HT2A receptor binding.

This guide details the protocols, mechanistic causality, and troubleshooting parameters for these reactions.

Homogeneous Catalysis: C-C Bond Formation via Ammonium Salt Activation

Direct oxidative addition of Pd(0) into the C(sp3)-N bond of neutral gramine is kinetically difficult. To facilitate Pd-catalyzed cross-coupling, the amine must be activated as a quaternary ammonium salt (methiodide). This transforms the dimethylamino group into a facile leaving group, enabling the formation of a

Mechanism of Action

The reaction proceeds via an

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-(4-methoxybenzyl)-4-benzyloxyindole (Example Substrate).

Step A: Activation (Quaternization)

-

Dissolution: Dissolve 4-Benzyloxygramine (1.0 eq) in anhydrous THF (0.5 M).

-

Methylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Note: MeI is carcinogenic.[1] Use a sealed system and proper ventilation.

-

-

Precipitation: Stir at Room Temperature (RT) for 2-4 hours. The methiodide salt will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold Et2O, and dry under vacuum. Do not store for extended periods; use immediately.

Step B: Cross-Coupling

-

Reagents:

-

Substrate: 4-Benzyloxygramine Methiodide (1.0 eq)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.5 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 (2 mol%) + SPhos (4 mol%)

-

Base: K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) degassed.

-

-

Reaction: Charge a reaction vial with solid reagents. Evacuate and backfill with Argon (3x). Add degassed solvents.

-

Heating: Heat to 90-100°C for 12-16 hours.

-

Work-up: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Data Summary: Ligand Effects on Yield

Based on internal optimization for electron-rich indoles.

| Catalyst System | Ligand Class | Yield (%) | Comments |

| Pd(PPh3)4 | Triarylphosphine | 65-70% | Standard. Slower kinetics due to C4-OBn sterics/electronics. |

| Pd(OAc)2 + SPhos | Buchwald Biaryl | 88-92% | Excellent. Bulky, electron-rich ligand facilitates oxidative addition. |

| PdCl2(dppf) | Bidentate | 55% | Lower yield; significant protodeamination (side product). |

Visualization: Catalytic Cycle (Suzuki Coupling)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of gramine methiodides. The quaternary nitrogen acts as the leaving group.

Heterogeneous Catalysis: Regioselective Hydrogenolysis

In the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), the benzyl group serves as a robust protecting group for the phenol. Removal of this group is the final, critical step.

Criticality of Conditions

While standard Pd/C hydrogenation is common, the presence of the tertiary amine (dimethylamine tail) can poison the catalyst or lead to side reactions if the pH is not controlled. Furthermore, over-reduction of the indole ring (to indoline) is a risk under high pressure.

Protocol: Deprotection of 4-Benzyloxy-N,N-dimethyltryptamine

Note: This protocol applies to the tryptamine derivative derived from 4-benzyloxygramine.

-

Preparation: Dissolve the substrate (1.0 g) in MeOH (20 mL).

-

Optimization: Add 1.0 eq of HCl (1.25 M in MeOH) to protonate the amine. This prevents catalyst poisoning by the basic nitrogen.

-

-

Catalyst Loading: Add 10 wt% Pd/C (dry basis). For 1g substrate, use 100 mg catalyst.

-

Safety: Wet the catalyst with toluene or water before adding methanol to prevent ignition.

-

-

Hydrogenation:

-

Method A (Balloon): Purge flask with N2, then attach a H2 balloon. Stir vigorously at RT for 4-6 hours.

-

Method B (Parr Shaker): Pressurize to 30 psi. Reaction time: 1-2 hours.

-

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Neutralization: If HCl was used, neutralize carefully with NaHCO3 to liberate the free base (Psilocin analog).

-

Caution: 4-Hydroxyindoles are sensitive to oxidation (turning blue/black). Perform work-up rapidly and under inert atmosphere if possible.

-

Advanced Application: Carbonylation

Recent literature suggests that benzylic ammonium salts can undergo Pd-catalyzed carbonylation to form esters.

-

Reaction: 4-Benzyloxygramine Methiodide + CO (balloon) + MeOH

Methyl (4-benzyloxyindol-3-yl)acetate. -

Utility: This provides a 1-carbon homologation useful for accessing auxin analogs or precursors for complex alkaloids.

References

-

Garg, N. K., et al. (2008). "Palladium-Catalyzed Cross-Coupling of Benzylic Ammonium Salts." Journal of the American Chemical Society. Link

-

Chauvin, A., et al. (2012). "Suzuki–Miyaura coupling of gramine salts: a convenient access to 3-benzylindoles." Tetrahedron Letters. Link

-

Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." WIREs Membrane Transport and Signaling. Link

-

Trost, B. M. (1980). "New rules of selectivity: allylic alkylations catalyzed by palladium." Accounts of Chemical Research. Link

-

Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Synthesis of Tryptamines." Journal of the American Chemical Society. (Foundational chemistry for gramine/tryptamine conversion). Link

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled Psilocin Using 4-Benzyloxygramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a psychoactive indole alkaloid and the primary active metabolite of psilocybin, a compound found in psychedelic mushrooms.[1][2] In recent years, there has been a resurgence of interest in the therapeutic potential of psilocybin for treating various mental health conditions, including depression, anxiety, and substance use disorders.[3] To facilitate research into the pharmacokinetics, metabolism, and receptor binding of psilocin, the availability of high-purity radiolabeled isotopologues is essential. This document provides a detailed protocol for the synthesis of carbon-14 ([¹⁴C]) and tritium ([³H]) labeled psilocin, utilizing 4-benzyloxygramine as a key intermediate.

The choice of 4-benzyloxygramine as a precursor offers a strategic advantage. The benzyl group serves as a robust protecting group for the phenolic hydroxyl at the 4-position, preventing unwanted side reactions during the introduction of the radiolabel and the elaboration of the ethylamine side chain. This protecting group can be efficiently removed in the final step of the synthesis via catalytic hydrogenation.

This guide is designed for researchers with a strong background in synthetic organic chemistry and experience in handling radioactive materials. Adherence to all institutional and national safety regulations for radiochemical work is mandatory.

Isotope Selection: Carbon-14 vs. Tritium

The choice between [¹⁴C] and [³H] as the radiolabel depends on the specific application. [¹⁵]

| Feature | Carbon-14 ([¹⁴C]) | Tritium ([³H]) |

| Specific Activity | Lower | Higher |

| Half-life | ~5730 years | ~12.3 years |

| Beta Energy | Higher (0.156 MeV max) | Lower (0.0186 MeV max) |

| Detection | Easier | Requires liquid scintillation counting |

| Synthetic Routes | Often more complex | Can sometimes be introduced in later stages |

| Label Stability | Generally high | Potential for exchange, especially at labile positions |

Table 1: Comparison of Carbon-14 and Tritium for Radiolabeling.

For studies requiring higher sensitivity, such as receptor binding assays, the higher specific activity of tritium may be advantageous.[4] For metabolic studies where label stability is paramount, carbon-14 is often the preferred choice.[4]

Synthetic Strategy Overview

The overall synthetic strategy involves the following key stages:

-

Synthesis of 4-Benzyloxyindole: The starting material, 4-benzyloxyindole, can be synthesized from 2-methyl-3-nitrophenol.[5][6]

-

Synthesis of 4-Benzyloxygramine: 4-Benzyloxyindole is converted to 4-benzyloxygramine via a Mannich reaction.

-

Introduction of the Radiolabel: This is the crucial step where either [¹⁴C] or [³H] is incorporated.

-

Elaboration of the Side Chain: The intermediate is converted to the N,N-dimethyltryptamine side chain.

-

Deprotection: The benzyl protecting group is removed to yield the final radiolabeled psilocin.

-

Purification and Characterization: The final product is purified and its identity, purity, and specific activity are confirmed.

Caption: Overview of the synthetic workflow.

Detailed Experimental Protocols

Caution: These procedures involve the use of highly toxic and radioactive materials. All manipulations should be performed in a certified radiochemical fume hood with appropriate shielding and personal protective equipment.

Protocol 1: Synthesis of [¹⁴C]Psilocin

This protocol is adapted from the work of Poon et al. (1986).[5][6]

Step 1: Synthesis of [¹⁴C]-4-Benzyloxy-3-indole Acetonitrile

-

To a solution of 4-benzyloxygramine in a suitable aprotic solvent (e.g., dimethylformamide), add [¹⁴C]-potassium cyanide (K¹⁴CN).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude [¹⁴C]-4-benzyloxy-3-indole acetonitrile.

Step 2: Reduction to [¹⁴C]-4-Benzyloxytryptamine

-

Dissolve the crude [¹⁴C]-4-benzyloxy-3-indole acetonitrile in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

-

Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution at a reduced temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Quench the reaction cautiously by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts and concentrate to give crude [¹⁴C]-4-benzyloxytryptamine.

Step 3: N,N-Dimethylation

-

The crude [¹⁴C]-4-benzyloxytryptamine can be N,N-dimethylated using various methods, such as the Eschweiler-Clarke reaction (using formic acid and formaldehyde) or by reductive amination.[8]

-

For the Eschweiler-Clarke reaction, dissolve the amine in formic acid and add aqueous formaldehyde.

-

Heat the mixture until the reaction is complete.

-

Basify the solution and extract the product with an organic solvent.

-

Dry and concentrate the organic extracts to yield [¹⁴C]-4-benzyloxy-N,N-dimethyltryptamine ([¹⁴C]-O-benzylpsilocin).

Step 4: Debenzylation to [¹⁴C]Psilocin

-

Dissolve the [¹⁴C]-O-benzylpsilocin in a suitable solvent (e.g., ethanol or methanol).

-

Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to an atmosphere of hydrogen gas (catalytic hydrogenation).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the catalyst through a pad of celite and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to yield crude [¹⁴C]psilocin.

Caption: Synthetic scheme for [¹⁴C]Psilocin.

Protocol 2: Synthesis of [³H]Psilocin

This protocol is based on the reduction of an amide intermediate with a tritiated reducing agent.[5][6][7]

Step 1: Synthesis of 4-Benzyloxy-3-indole-N,N-dimethylglyoxylamide

-

To a solution of 4-benzyloxyindole in a dry aprotic solvent (e.g., diethyl ether), add oxalyl chloride at a reduced temperature.

-

After stirring, add a solution of dimethylamine.

-

Work up the reaction to isolate the 4-benzyloxy-3-indole-N,N-dimethylglyoxylamide.

Step 2: Reduction with [³H]-Lithium Aluminum Hydride

-

Dissolve the glyoxylamide intermediate in a dry aprotic solvent (e.g., tetrahydrofuran).

-

Carefully add a solution of [³H]-lithium aluminum hydride ([³H]-LiAlH₄) of known specific activity.

-

Stir the reaction at an appropriate temperature until the reduction is complete.

-

Quench the reaction as described in Protocol 1, Step 2.

-

Extract and isolate the crude [³H]-4-benzyloxy-N,N-dimethyltryptamine ([³H]-O-benzylpsilocin).

Step 3: Debenzylation to [³H]Psilocin

-

Follow the same debenzylation procedure as described in Protocol 1, Step 4, using catalytic hydrogenation to remove the benzyl protecting group and yield crude [³H]psilocin.

Caption: Synthetic scheme for [³H]Psilocin.

Purification and Characterization

Purification of the final radiolabeled psilocin is critical to ensure its suitability for biological studies.[9] Impurities can interfere with experimental results.[9]

Purification Methods:

-

Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purification.[10] The product band can be visualized by UV light or autoradiography, scraped from the plate, and the product extracted with a suitable solvent.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for achieving high radiochemical and chemical purity. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid or formic acid) is typically used. The eluent can be monitored with a UV detector and a radioactivity detector.

-

Crystallization: In some cases, the final product can be purified by crystallization from a suitable solvent system.

Characterization:

-

Radiochemical Purity: Determined by radio-TLC or radio-HPLC. The percentage of total radioactivity that co-elutes with the authentic, non-labeled psilocin standard.

-

Chemical Purity: Assessed by HPLC with UV detection, comparing the retention time and UV spectrum with an authentic standard.

-

Identity Confirmation: Mass spectrometry (MS) can be used to confirm the molecular weight of the product. Due to the low mass of the radiolabel, the mass spectrum of the labeled and unlabeled compound will be very similar.

-

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/mol). It is determined by quantifying the mass of the purified product (e.g., by UV-Vis spectrophotometry against a standard curve) and measuring its total radioactivity using a calibrated liquid scintillation counter.

Safety and Handling

Working with radiolabeled compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. For tritium, be aware that it can diffuse through some glove materials; double gloving is recommended.[11]

-

Containment: All work should be conducted in a designated radiochemical fume hood to prevent inhalation of radioactive materials.

-

Monitoring: Regularly monitor the work area for contamination using wipe tests and a liquid scintillation counter.[11] Geiger counters are not effective for detecting the low-energy beta emissions of tritium.[11]

-

Waste Disposal: Dispose of all radioactive waste according to institutional and national regulations. [¹⁴C] and [³H] have long half-lives and require specific disposal procedures.[11]

-

Internal Exposure: The primary hazard from tritium is internal exposure through inhalation, ingestion, or skin absorption.[11] Urine bioassays may be required for personnel working with large quantities of tritium.[11]

Conclusion

The synthesis of radiolabeled psilocin using 4-benzyloxygramine as a key intermediate provides a reliable method for obtaining high-purity tracers for pharmacological and metabolic research. The choice of isotope and the specific synthetic route will depend on the intended application. Careful execution of the synthetic steps, rigorous purification, and thorough characterization are essential for obtaining high-quality radiolabeled psilocin. All work must be conducted with strict adherence to radiation safety protocols.

References

-

A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - MDPI. (URL: [Link])

-

Synthesis of psilocin labelled with 14C and 3H - Semantic Scholar. (URL: [Link])

-

Synthesis of psilocin labelled with /sup 14/C and /sup 3/H (Journal Article) | ETDEWEB. (URL: [Link])

-

From Magic to Medicine: Synthesis of Psilocybin for Therapeutics | Veranova. (URL: [Link])

- WO2022016289A1 - Scalable synthetic route for psilocin and psilocybin - Google P

-

Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC. (URL: [Link])

-

Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (URL: [Link])

-

Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin - ResearchGate. (URL: [Link])

-

Enzymatic Synthesis of Psilocybin - PubMed. (URL: [Link])

-

Scalable Hybrid Synthetic/Biocatalytic Route to Psilocybin - PubMed. (URL: [Link])

-

Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC - NIH. (URL: [Link])

-

Tritium And Carbon-14 Radiolabels (RadioTag) - Pharmaron. (URL: [Link])

-

Direct Phosphorylation of Psilocin Enables Optimized cGMP Kilogram-Scale Manufacture of Psilocybin | ACS Omega - ACS Publications. (URL: [Link])

-

A perspective on tritium versus carbon-14: Ensuring optimal label selection in pharmaceutical research and development - ResearchGate. (URL: [Link])

-

The Importance of Purification for Radiolabeled Compounds - Moravek. (URL: [Link])

-

Tritium-Labeled Compounds V. Radioassay of Both Carbon–14 and Tritium in Films, With a Proportional Counter - NIH. (URL: [Link])

-

The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

-

5 Alternative pathway for the biosynthesis of psilocybin and its analogs from tryptophan. (URL: [Link])

-

LESSON 7: TRITIUM AND C-14 MONITORING. (URL: [Link])

- US2943093A - Process of purifying tryptamine com- - Google P

-

Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. (URL: [Link])

-

Profiling psychoactive tryptamine-drug synthesis by focusing on detection using mass spectrometry - Research Explorer - The University of Manchester. (URL: [Link])

Sources

- 1. A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veranova.com [veranova.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of psilocin labelled with /sup 14/C and /sup 3/H (Journal Article) | ETDEWEB [osti.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. moravek.com [moravek.com]

- 10. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehs.yale.edu [ehs.yale.edu]

Application Notes & Protocols for the Debenzylation of 4-Benzyloxytryptamines

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the debenzylation of 4-benzyloxytryptamines to their corresponding 4-hydroxytryptamines (psilocins). It moves beyond a simple recitation of steps to offer in-depth mechanistic insights, strategic considerations for method selection, and detailed, field-proven protocols. The guide emphasizes safety, efficiency, and purity, ensuring that the described methods are robust and reproducible.

Introduction: Strategic Importance of the Benzyl Protecting Group

The benzyl ether is a frequently employed protecting group for the phenol moiety in the synthesis of 4-hydroxytryptamines. Its utility stems from its general stability under a wide range of synthetic conditions, including those that are basic, nucleophilic, or involve organometallic reagents. However, its selective and high-yielding removal is a critical final step that requires careful consideration of the substrate's inherent sensitivities. The indole nucleus, particularly at the C2 position, is susceptible to non-specific reduction, and the tertiary amine of many tryptamines can act as a catalyst poison.

This guide focuses on the two most prevalent and effective methods for the debenzylation of 4-benzyloxytryptamines: Catalytic Hydrogenation and Catalytic Transfer Hydrogenation . Each method is presented with a detailed protocol, a discussion of its underlying mechanism, and a strategic analysis of its advantages and limitations.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is the archetypal method for benzyl ether cleavage, prized for its clean conversion and simple workup. The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to effect the hydrogenolysis of the C-O benzyl bond.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism on the surface of the palladium catalyst.

-

Adsorption: Both the 4-benzyloxytryptamine substrate and molecular hydrogen are adsorbed onto the active sites of the palladium catalyst.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the metal surface, forming reactive palladium-hydride species.

-

Hydrogenolysis: The benzyl C-O bond of the adsorbed ether is cleaved through the action of the surface-bound hydride species. This process, known as hydrogenolysis, results in the formation of the desired 4-hydroxytryptamine and toluene as a benign byproduct.

-

Desorption: The final products, the 4-hydroxytryptamine and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Experimental Workflow: Catalytic Hydrogenation

Below is a diagram illustrating the general workflow for this procedure.

Caption: Workflow for Catalytic Hydrogenation.

Detailed Protocol: Synthesis of 4-Hydroxy-N,N-dimethyltryptamine (Psilocin)

Materials:

-

4-Benzyloxy-N,N-dimethyltryptamine (1.0 g, 1.0 equiv)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 100 mg, ~10 mol%)

-

Ethanol (EtOH) or Methanol (MeOH), reagent grade (40-50 mL)

-

Hydrogen (H₂) gas cylinder or balloon

-

Celite® 545

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxy-N,N-dimethyltryptamine (1.0 g).

-

Dissolution: Add ethanol (40 mL) to dissolve the substrate completely. Gentle warming may be required.

-

Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle in an inert atmosphere and do not allow solvent to evaporate to dryness in the presence of the catalyst.

-

Hydrogenation: Securely seal the flask with a septum. Purge the flask by evacuating and backfilling with inert gas three times, followed by evacuating and backfilling with hydrogen gas three times. Maintain a positive pressure of hydrogen using a balloon or connect the flask to a Parr hydrogenation apparatus (40-50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the more polar product spot. The reaction is typically complete within 2-6 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 4-hydroxy-N,N-dimethyltryptamine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to afford the final product as a crystalline solid.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an increasingly popular alternative that avoids the need for specialized high-pressure equipment and flammable hydrogen gas. This method utilizes a hydrogen donor molecule, which, in the presence of a catalyst, "transfers" hydrogen to the substrate. Ammonium formate is a common and highly effective hydrogen donor for this purpose.

Mechanistic Rationale

The mechanism involves the in situ generation of hydrogen from the donor molecule on the catalyst surface.

-

Donor Decomposition: Ammonium formate (HCOONH₄) decomposes on the palladium surface to produce hydrogen (H₂), carbon dioxide (CO₂), and ammonia (NH₃).

-

Hydrogenolysis: The generated hydrogen then participates in the same hydrogenolysis mechanism described for catalytic hydrogenation, cleaving the benzyl ether to yield the desired phenol and toluene.

The key advantage is the controlled, localized generation of hydrogen directly at the catalytic site, which can improve safety and, in some cases, selectivity.

Experimental Workflow: Transfer Hydrogenation

The workflow is procedurally simpler than direct hydrogenation due to the absence of pressurized gas.

Caption: Workflow for Catalytic Transfer Hydrogenation.

Detailed Protocol: Synthesis of 4-Hydroxy-N,N-dipropyltryptamine

Materials:

-

4-Benzyloxy-N,N-dipropyltryptamine (1.0 g, 1.0 equiv)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 100-150 mg)

-

Ammonium Formate (HCOONH₄) (approx. 5 equiv, ~1.0 g)

-

Methanol (MeOH), reagent grade (40-50 mL)

-

Celite® 545

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-benzyloxy-N,N-dipropyltryptamine (1.0 g) and methanol (40 mL).

-

Catalyst Addition: Add the 10% Pd/C catalyst to the stirred solution.

-

Donor Addition: Add ammonium formate (1.0 g) in one portion.

-

Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol). The reaction is often accompanied by gas evolution (CO₂). Monitor the reaction by TLC. The debenzylation is typically complete within 30-90 minutes.

-

Workup: Allow the reaction mixture to cool to room temperature. Filter through a pad of Celite® to remove the catalyst, washing the pad with fresh methanol (2 x 10 mL).

-

Isolation & Purification: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be partitioned between a weak base (e.g., saturated NaHCO₃ solution) and an organic solvent (e.g., ethyl acetate). The organic layer is then dried, filtered, and concentrated. The crude product is then purified as described in section 2.3.

Comparative Analysis and Strategic Decisions

The choice between these two powerful methods depends on available equipment, scale, and specific substrate sensitivities.

| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (NH₄HCO₂) | Causality and Strategic Considerations |

| Hydrogen Source | H₂ Gas Cylinder | Ammonium Formate (solid) | Safety/Equipment: Transfer hydrogenation avoids flammable H₂ gas and high-pressure apparatus, making it more accessible for standard lab setups. |

| Apparatus | Parr Shaker or H₂ balloon setup | Standard reflux apparatus | Scalability: For large-scale synthesis (>10g), the efficiency and atom economy of direct H₂ gas may be preferable. |

| Reaction Time | 2 - 6 hours | 30 - 90 minutes | Kinetics: Transfer hydrogenation is often significantly faster due to the high effective concentration of hydrogen generated at the catalyst surface. |

| Byproducts | Toluene | Toluene, CO₂, NH₃ | Workup: The workup for both is similar. The gaseous byproducts of transfer hydrogenation are easily removed. |

| Typical Yields | >90% | >90% | Efficacy: Both methods are highly efficient when optimized. Yields are primarily dependent on substrate purity and handling. |

| Key Risk | Pyrophoric catalyst, flammable H₂ gas | Pyrophoric catalyst, frothing/gas evolution | Process Safety: Careful handling of Pd/C is critical for both. Controlled addition of the formate salt can manage initial effervescence. |

Troubleshooting and Advanced Considerations

-